[(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate
Overview
Description
[(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate is a chemical compound with the molecular formula C10H9F3O3S and a molecular weight of 266.24 g/mol . This compound is characterized by the presence of a trifluoropropenyl group and a methylbenzenesulfonate group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of [(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate typically involves the reaction of 2,3,3-trifluoropropene with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
[(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the trifluoropropenyl group is replaced by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the trifluoropropenyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of trifluoropropyl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the compound .
Scientific Research Applications
[(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The trifluoropropenyl group can participate in various chemical reactions, altering the electronic properties of the molecule and enhancing its reactivity . The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
[(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate can be compared with similar compounds such as 2,2,2-trifluoroethyl 4-methylbenzenesulfonate and 2,2,2-trifluoroethyl p-toluenesulfonate . These compounds share the trifluoromethyl and sulfonate groups but differ in their specific structures and reactivity. This compound is unique due to the presence of the (Z)-2,3,3-trifluoropropenyl group, which imparts distinct chemical properties and reactivity .
Similar Compounds
- 2,2,2-trifluoroethyl 4-methylbenzenesulfonate
- 2,2,2-trifluoroethyl p-toluenesulfonate
These compounds are used in similar applications but may exhibit different reactivity and stability profiles .
Properties
IUPAC Name |
[(Z)-2,3,3-trifluoroprop-1-enyl] 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3S/c1-7-2-4-8(5-3-7)17(14,15)16-6-9(11)10(12)13/h2-6,10H,1H3/b9-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRFVQVTRZONNA-TWGQIWQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC=C(C(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/C=C(/C(F)F)\F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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